molecular formula C8H7ClN2 B1454512 4-Chloro-2-(methylamino)benzonitrile CAS No. 1369935-45-4

4-Chloro-2-(methylamino)benzonitrile

Cat. No. B1454512
CAS RN: 1369935-45-4
M. Wt: 166.61 g/mol
InChI Key: NDVNVOFPMUCYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methylamino)benzonitrile is a chemical compound with the CAS Number: 1369935-45-4 . It has a molecular weight of 166.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 . The InChI key is NDVNVOFPMUCYRX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 166.61 . Unfortunately, other physical and chemical properties like boiling point, melting point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis Applications

  • 4-Chloro-2-(methylamino)benzonitrile is utilized in the synthesis of various compounds. For instance, when 2-(methylamino)benzonitrile is treated with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters, it aids in the sequential conjugate addition and enolate–nitrile coupling to produce 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997). This shows its role in facilitating complex organic reactions.

Photophysical Studies

  • The compound has been a subject of interest in studying photophysical behaviors. For instance, it is used to understand thermally activated internal conversion in alkane solvents. Studies have shown that fluorescence decay time and quantum yield decrease significantly with increasing temperature, indicating efficient thermally activated internal conversion (Druzhinin et al., 2003).

Hydrolysis and Environmental Chemistry

  • Its derivatives have been studied in the context of hydrolysis. For example, 4-chlorobenzonitrile hydrolyzes to benzoic acids through benzamide intermediates, providing insights into environmental and chemical transformation processes (Masunaga et al., 1995).

Fluorescence and Charge Transfer Studies

  • Studies on 4-(methylamino)benzonitrile have contributed to understanding dual fluorescence and intramolecular charge transfer. This research is significant in photophysics and photochemistry, providing insights into the behavior of aminobenzonitriles (Zachariasse, 2000).

properties

IUPAC Name

4-chloro-2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNVOFPMUCYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(methylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(methylamino)benzonitrile
Reactant of Route 4
4-Chloro-2-(methylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(methylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(methylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.